molecular formula C33H34N2O11 B129947 N-(3-Pyridylmethyl)adriamycin CAS No. 145785-62-2

N-(3-Pyridylmethyl)adriamycin

カタログ番号 B129947
CAS番号: 145785-62-2
分子量: 634.6 g/mol
InChIキー: GGTVPUWEBRGMCO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-Pyridylmethyl)adriamycin (also known as PIRARUBICIN) is a synthetic anthracycline antibiotic that is used in cancer chemotherapy. It was first synthesized in the 1970s and has since been used to treat a variety of cancers, including breast, lung, and ovarian cancer. PIRARUBICIN is a derivative of daunorubicin, another anthracycline antibiotic.

作用機序

PIRARUBICIN works by intercalating into DNA and inhibiting its synthesis. It also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication. This leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells.

生化学的および生理学的効果

PIRARUBICIN has several biochemical and physiological effects on cancer cells. It induces DNA damage, inhibits DNA synthesis, and inhibits the activity of topoisomerase II. These effects lead to the induction of apoptosis in cancer cells.

実験室実験の利点と制限

PIRARUBICIN has several advantages and limitations for lab experiments. One advantage is that it is effective in the treatment of a variety of cancers. Another advantage is that it has a well-established mechanism of action. One limitation is that it can cause DNA damage in healthy cells as well as cancer cells. Another limitation is that it can be toxic to the heart and other organs.

将来の方向性

There are several future directions for research on PIRARUBICIN. One direction is the development of more targeted therapies that minimize the toxicity of the drug. Another direction is the identification of biomarkers that can predict the response of cancer cells to PIRARUBICIN. Finally, there is a need for more clinical trials to determine the optimal dosing and scheduling of PIRARUBICIN in the treatment of various cancers.
Conclusion:
PIRARUBICIN is a synthetic anthracycline antibiotic that has been extensively studied for its anticancer properties. It works by inhibiting DNA synthesis and inducing apoptosis in cancer cells. PIRARUBICIN has several advantages and limitations for lab experiments, and there are several future directions for research on the drug.

合成法

The synthesis of PIRARUBICIN involves several steps. The first step is the conversion of daunorubicin to 4-demethoxydaunorubicin. This is followed by the addition of a pyridine ring to the 4-demethoxydaunorubicin molecule. The final step involves the addition of a methyl group to the pyridine ring to form PIRARUBICIN.

科学的研究の応用

PIRARUBICIN has been extensively studied for its anticancer properties. It has been shown to be effective in the treatment of a variety of cancers, including breast, lung, and ovarian cancer. PIRARUBICIN works by inhibiting DNA synthesis and inducing apoptosis (programmed cell death) in cancer cells.

特性

CAS番号

145785-62-2

製品名

N-(3-Pyridylmethyl)adriamycin

分子式

C33H34N2O11

分子量

634.6 g/mol

IUPAC名

6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[5-hydroxy-6-methyl-4-(pyridin-3-ylmethylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C33H34N2O11/c1-15-28(38)19(35-13-16-5-4-8-34-12-16)9-23(45-15)46-21-11-33(43,22(37)14-36)10-18-25(21)32(42)27-26(30(18)40)29(39)17-6-3-7-20(44-2)24(17)31(27)41/h3-8,12,15,19,21,23,28,35-36,38,40,42-43H,9-11,13-14H2,1-2H3

InChIキー

GGTVPUWEBRGMCO-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCC6=CN=CC=C6)O

正規SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCC6=CN=CC=C6)O

その他のCAS番号

145843-38-5

同義語

N-(3-pyridylmethyl)adriamycin
YM 1
YM-1
YM1 doxorubicin analog

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。